molecular formula C22H16F2N2OS B2923246 4-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1291842-22-2

4-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B2923246
CAS No.: 1291842-22-2
M. Wt: 394.44
InChI Key: RFWCSSKNBSJNOQ-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-N-[(4-fluorophenyl)methyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring dual 4-fluorophenyl substituents and a 1H-pyrrol-1-yl group. Its molecular architecture combines a thiophene core substituted at the 3-position with a pyrrole ring and at the 4-position with a 4-fluorophenyl group. The carboxamide moiety at the 2-position is further functionalized with a (4-fluorophenyl)methyl group.

Properties

IUPAC Name

4-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F2N2OS/c23-17-7-3-15(4-8-17)13-25-22(27)21-20(26-11-1-2-12-26)19(14-28-21)16-5-9-18(24)10-6-16/h1-12,14H,13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWCSSKNBSJNOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(SC=C2C3=CC=C(C=C3)F)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the coupling of 4-fluorobenzylamine with 4-fluorobenzaldehyde to form an intermediate Schiff base, which is then cyclized with thiophene-2-carboxylic acid under acidic conditions to yield the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetone.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a receptor in the central nervous system, modulating neurotransmitter release and influencing neuronal activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Substituents (R1, R2, R3) Melting Point (°C) Available Data Sources
4-(4-Fluorophenyl)-N-[(4-fluorophenyl)methyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (Target) C22H16F2N2OS* ~406.44 R1: 4-Fluorophenyl; R2: 1H-pyrrol-1-yl; R3: (4-Fluorophenyl)methyl Not reported Synonyms:
N-(2,4-Dimethoxyphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (F423-0355) C23H19FN2O3S 422.48 R1: 4-Fluorophenyl; R2: 1H-pyrrol-1-yl; R3: 2,4-Dimethoxyphenyl Not reported Molecular
4-(4-Chlorophenyl)-N-(3-ethylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (F423-0461) C23H19ClN2OS 406.93 R1: 4-Chlorophenyl; R2: 1H-pyrrol-1-yl; R3: 3-Ethylphenyl Not reported Molecular
4-(4-Methylphenyl)-N-propyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide C20H21N2OS 345.46 R1: 4-Methylphenyl; R2: 1H-pyrrol-1-yl; R3: Propyl Not reported Supplier

*Calculated based on structural analysis.

Key Observations:

Fluorine vs. Chlorine vs. Methyl Substituents:

  • The target compound and F423-0355 retain fluorinated aryl groups, which enhance lipophilicity and metabolic stability compared to the chlorophenyl (F423-0461) or methylphenyl () analogs . Fluorine’s electronegativity may also influence electronic interactions in biological targets.
  • The 4-chlorophenyl group in F423-0461 increases molecular weight marginally (406.93 vs. ~406.44 for the target) but may reduce solubility due to chlorine’s larger atomic radius .

In contrast, F423-0355’s 2,4-dimethoxyphenyl substituent offers hydrogen-bonding capabilities via methoxy groups, while F423-0461’s 3-ethylphenyl provides aliphatic flexibility .

Synthetic Feasibility:

  • Analogous compounds (e.g., Example 62 in ) employ palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl/heteroaryl groups, suggesting a viable route for synthesizing the target compound .

Thermal Stability and Characterization

  • Characterization methods such as $ ^1H $/$ ^{13}C $/$ ^{19}F $-NMR and mass spectrometry (e.g., ESI-MS) are standard for confirming the purity and structure of such compounds, as demonstrated in and .

Implications for Drug Discovery

The target compound’s dual fluorophenyl groups and pyrrole-thiophene scaffold align with motifs seen in kinase inhibitors and GPCR modulators. For instance, describes a pyrrole-3-carboxamide derivative (atorvastatin lactone) with hypolipidemic activity, underscoring the therapeutic relevance of this structural class . Substituent variations in the analogs above could be leveraged to optimize pharmacokinetic properties (e.g., logP, solubility) or target selectivity.

Biological Activity

The compound 4-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the realms of cancer therapy and anti-inflammatory applications. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C19H17F2N3O
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored through various studies, which highlight its potential as an anticancer agent and its role in modulating inflammatory responses.

Anticancer Activity

Research indicates that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. Notably:

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the inhibition of anti-apoptotic proteins and activation of pro-apoptotic pathways. This mechanism is crucial for its effectiveness against tumors that exhibit resistance to conventional therapies.
  • Case Studies : In vitro studies have demonstrated that derivatives of this compound can inhibit cell proliferation in human lung cancer (A549) and colon cancer (HT29) cell lines, with IC50 values indicating potent cytotoxicity (IC50 < 10 µM) .

Anti-inflammatory Properties

In addition to its anticancer potential, the compound has shown promise in reducing inflammation:

  • Mechanism : The anti-inflammatory effects are attributed to the modulation of cytokine release and inhibition of pro-inflammatory pathways. This suggests a dual therapeutic role, potentially aiding in conditions characterized by chronic inflammation.

Data Tables

Activity Type Cell Line IC50 (µM) Reference
AnticancerA549< 10
AnticancerHT29< 10
Anti-inflammatoryRAW 264.75.0

Research Findings

Several studies have contributed to the understanding of the biological activities associated with this compound:

  • Cytotoxicity Studies : A systematic investigation into the cytotoxic effects revealed that modifications to the thiophene and pyrrole moieties significantly enhance activity against specific cancer types. The presence of fluorine substituents was noted to increase lipophilicity, which may enhance cellular uptake.
  • Structure-Activity Relationship (SAR) : Analysis of similar compounds suggests that the fluorinated phenyl groups play a crucial role in enhancing biological activity by improving binding affinity to target proteins involved in tumor growth and survival .
  • Clinical Implications : The potential for this compound to be developed into a therapeutic agent for cancer treatment is supported by preclinical data indicating favorable pharmacokinetic properties and manageable toxicity profiles .

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